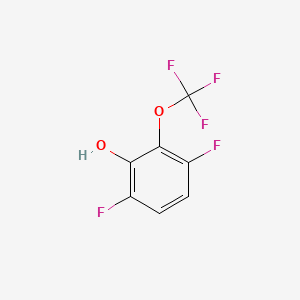

3,6-Difluoro-2-(trifluoromethoxy)phenol

Description

3,6-Difluoro-2-(trifluoromethoxy)phenol is a fluorinated aromatic compound featuring a phenol core substituted with two fluorine atoms at positions 3 and 6, and a trifluoromethoxy (-OCF₃) group at position 2. The trifluoromethoxy group is notable for its strong electron-withdrawing nature and high lipophilicity, which are critical in pharmaceutical and agrochemical applications . Its structural complexity and fluorine-rich design make it a candidate for drug discovery, particularly in targeting neurological diseases or metabolic enzymes, as seen in related compounds .

Properties

Molecular Formula |

C7H3F5O2 |

|---|---|

Molecular Weight |

214.09 g/mol |

IUPAC Name |

3,6-difluoro-2-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H3F5O2/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2,13H |

InChI Key |

OGVYHRKUWIOXBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)phenol typically involves:

- Introduction of fluorine atoms onto the aromatic ring.

- Installation of the trifluoromethoxy (-OCF3) group.

- Formation or retention of the phenol (-OH) functionality at the desired position.

These transformations are challenging due to the strong electron-withdrawing effects of fluorine and trifluoromethoxy groups, which influence reactivity and regioselectivity.

Fluorination Techniques

Selective fluorination is commonly achieved through electrophilic fluorination or nucleophilic aromatic substitution (SNAr) on activated aromatic precursors. Recent advances include mechanochemical methods for difluoromethylation and fluorination under mild conditions.

A mechanochemical approach using trimethylsilyl bromodifluoromethyl (TMSCF2Br) as a difluorocarbene precursor has been reported to efficiently generate difluoromethyl ethers from alcohols under solvent-free conditions at room temperature, providing mild and environmentally benign conditions.

Difluoromethylation of phenolic substrates can be optimized by adjusting the equivalents of difluorocarbene precursor and activators such as potassium bifluoride (KFHF), with purification achieved through simple filtration and chromatography.

Trifluoromethoxy Group Installation

The trifluoromethoxy group (-OCF3) can be introduced via:

- Reaction of phenol derivatives with trifluoromethylating agents.

- Use of trifluoromethanesulfonyl derivatives as intermediates.

A patented method describes the preparation of 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chlorides, which can be transformed into trifluoromethoxy-substituted phenols by subsequent reaction with phenols under controlled conditions. This involves:

- Step 1: Reaction of 2,2-difluoroethanol with sulfonyl chloride or sulfonic acid anhydride in an organic solvent with alkali to form difluoroethoxy sulfonyl derivatives.

- Step 2: Reaction of these intermediates with m-trifluoromethyl phenol in tetrahydrofuran with pyridine as base, followed by workup and purification to yield trifluoromethoxy phenol derivatives.

Phenol Formation and Functional Group Compatibility

Phenol groups are often introduced or retained by:

- Hydrogenolysis of benzyl-protected phenols derived from trifluoromethyl halobenzenes and sodium benzylate.

- Avoidance of harsh conditions that could degrade trifluoromethyl or trifluoromethoxy substituents.

The reaction of trifluoromethyl halobenzenes with sodium benzylate followed by catalytic hydrogenation is a well-established route to trifluoromethylphenols, which can be adapted to fluorinated analogs.

Detailed Research Outcomes and Data Tables

Mechanochemical Difluoromethylation (From Reference)

| Parameter | Condition | Outcome |

|---|---|---|

| Difluorocarbene precursor | TMSCF2Br | Efficient generation of difluoromethyl ethers |

| Activators | KOAc, KFHF | Required for reaction optimization |

| Solvent system | Solvent-free, DCM extraction | Mild conditions, environmentally friendly |

| Substrate scope | Primary, secondary, tertiary alcohols | Good yields with adjustments in equivalents |

| Reaction time | 1 hour milling at room temperature | Rapid reaction |

| Purification | Filtration and column chromatography | High purity products obtained |

This method highlights the advantages of solvent-free mechanochemistry for fluorination reactions, with high substrate tolerance and simplified purification.

Preparation of Trifluoromethoxy Phenols via Sulfonyl Chloride Intermediates (From Reference)

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2,2-Difluoroethanol, triethylamine, methylene chloride, trifluoromethanesulfonic anhydride, 0°C to room temp | 61 | Formation of difluoroethoxy sulfonyl chloride intermediate |

| 2 | Compound (V), m-trifluoromethyl phenol, pyridine, tetrahydrofuran, 0°C to room temp | 90 | Nucleophilic substitution to form trifluoromethoxy phenol derivative |

| Workup | Extraction, washing, drying, distillation | - | Purification to isolate product |

This protocol provides a safe and reliable approach to trifluoromethoxy phenols with good yields and scalability.

Hydrogenolysis Route for Trifluoromethylphenols (From Reference)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Trifluoromethyl halobenzene + sodium benzylate, heating in non-reactive solvent | Formation of trifluoromethylphenyl benzyl ether |

| 2 | Hydrogenation over heavy metal catalyst (e.g., Pd/C) | Removal of benzyl group, yielding trifluoromethylphenol |

| Notes | Mild conditions to preserve trifluoromethyl group | Suitable for various substituted phenols |

This method is adaptable for preparing ortho- and para-substituted trifluoromethylphenols, avoiding harsh conditions that degrade sensitive groups.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Mechanochemical Difluoromethylation | TMSCF2Br, KFHF, solvent-free milling | Mild, environmentally friendly, rapid | Substrate specificity |

| Sulfonyl Chloride Intermediate | 2,2-Difluoroethanol, trifluoromethanesulfonic anhydride, pyridine, THF | High yield, scalable, safe | Multi-step, requires careful control |

| Hydrogenolysis of Benzyl Ethers | Sodium benzylate, hydrogenation catalysts | Good for trifluoromethylphenols | Requires protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms and the trifluoromethoxy group can influence the reactivity of the phenol ring, making it susceptible to nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate nucleophilic substitution reactions.

Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride can be employed to promote electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

While a comprehensive, dedicated study on the applications of "3,6-Difluoro-2-(trifluoromethoxy)phenol" is not available in the provided search results, information regarding its properties, related compounds, and applications of fluorinated compounds in general can be gathered. This compound is a fluorinated compound . The introduction of fluorine into molecules can significantly alter their chemical, physical, and biological properties, making them useful in various applications .

Properties and Characteristics

- Fluorine's Impact: The addition of fluorine to bioactive molecules can lead to significant changes in their chemical, physical, and biological properties .

- Teflon™ Finishes: Fluorocarbon coatings such as Teflon™ provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength . They can be applied to various materials like ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics .

Applications of Fluorinated Compounds

- Medicinal Chemistry: Fluorine-containing compounds play a significant role in medicinal chemistry . For example, a fluorine analog of DF 230, named 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), was developed to inhibit the growth of MCF-7 cells . The presence of fluorine in 5F 203 blocked oxidative metabolism, making it metabolically stable .

- Reagent: Fluorination reagents can convert carboxyl groups (-COOH) to trifluoromethyl groups (-CF3) . They are applicable to various substrates and can be an alternative to other fluorinating agents .

- Insecticides: Fluorinated compounds are used in the production of insect sex pheromones and pyrethroids with insecticidal action .

This compound Specific Information

- Safety: This material can cause eye irritation and damage in some persons, prolonged exposure is not thought to produce chronic effects adverse to the health .

- Synonyms: this compound also goes by the name 2-(trifluoromethoxy)phenol .

Case Studies and Research Findings

- Acridones: Research on acridones has shown that the presence of trifluoromethoxy groups can influence antiplasmodial potency . For instance, when the OCF3 group of a 6-aryloxy moiety on ring-B of a compound was replaced with chlorine, only a minor loss of antiplasmodial potency was observed . However, introducing a single fluorine atom led to a greater loss of potency compared to difluoro-substituted acridones .

- Trifluoromethoxylation Reagents: Trifluoromethoxylation reactions using reagents like TFMT can introduce CF3-O groups into molecules . These reactions have been successfully applied to synthesize α-trifluoromethoxyl arylacetates and γ-trifluoromethoxyl α,β-unsaturated esters with good yields and selectivity .

Data Table: Acridone Derivatives and Antiplasmodial Activity

| Compound | In vitro IC50 vs. blood-stage P. falciparum D6/Tm90-C2B | In vivo ED50/ED90 (mg/kg/d) vs. blood-stage P. yoelii | In vivo cure (mg/kg×4 days) vs. blood-stage P. yoelii | In vivo full protection/cure (mg/kg×3 days) vs. liver-stage P. berghei |

|---|---|---|---|---|

| T31 | 0.022/228 | 1.0/1.6 | 80 | 4.0 |

| T111 | 0.028/5.6 | 0.045/0.098 | 10 | 4.0 |

Mechanism of Action

The mechanism by which 3,6-Difluoro-2-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application, but the overall mechanism often involves modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects

The trifluoromethoxy group distinguishes 3,6-Difluoro-2-(trifluoromethoxy)phenol from analogues with other substituents:

- vs. Methoxy (-OCH₃): Replacing methoxy with trifluoromethoxy (e.g., in zingerone analogues) introduces a stronger electron-withdrawing effect, reducing molecular attractiveness due to altered electronic properties. This substitution also increases vapor pressure but may negatively impact bioactivity in certain contexts .

- vs. Fluoro (-F): In a study comparing IC₅₀ values, a trifluoromethoxy-substituted compound (5f) exhibited comparable activity (IC₅₀ = 1.98 μM) to its fluoro-substituted counterpart (5e), suggesting that the trifluoromethoxy group’s bulkiness and lipophilicity may offset its electron-withdrawing effects in some pharmacological settings .

- vs.

Lipophilicity and Bioactivity

Trifluoromethoxy groups enhance lipophilicity (logP) compared to non-fluorinated substituents, improving blood-brain barrier (BBB) permeability and metabolic stability. For example:

- Compound 6k (2-methoxy-4-(2-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)vinyl)phenol) demonstrated superior BBB penetration and neuroprotective effects in Alzheimer’s models, attributed to its trifluoromethoxy group .

- In contrast, trifluoroethoxy (-OCH₂CF₃) analogues (e.g., 2-(2,2,2-Trifluoroethoxy)phenol) exhibit moderate lipophilicity and are used in analytical standards, highlighting the balance between fluorine content and functional group geometry .

Data Table: Key Properties of Selected Analogues

Biological Activity

3,6-Difluoro-2-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl and difluoro groups enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacological profile.

The chemical structure of this compound includes:

- Fluorine Atoms : The presence of multiple fluorine atoms increases the electron-withdrawing capacity, potentially enhancing the compound's interaction with biological targets.

- Phenolic Hydroxyl Group : This functional group is known for its ability to form hydrogen bonds, which is crucial in biological interactions.

Antioxidant Activity

Research indicates that fluorinated phenols exhibit significant antioxidant properties. A study demonstrated that compounds with trifluoromethyl groups could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound's interaction with specific enzymes has been a focus of study. For instance, SAR (Structure-Activity Relationship) studies suggest that trifluoromethyl-substituted phenols can enhance inhibition of certain enzymes compared to their non-fluorinated counterparts. This property may be leveraged in designing inhibitors for therapeutic applications .

Case Studies

- Antioxidant Efficacy :

- Antimicrobial Testing :

Research Findings Summary

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | Cell culture assays | Significant reduction in ROS levels |

| Antimicrobial | MIC testing | Effective against S. aureus (32 µg/mL), E. coli (64 µg/mL) |

| Enzyme Inhibition | SAR studies | Enhanced inhibition compared to non-fluorinated analogs |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,6-Difluoro-2-(trifluoromethoxy)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential nitration and fluorination of a phenolic precursor. For example, nitration at the 6-position followed by fluorination at the 3-position using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperatures (0–25°C) and stoichiometric control of fluorinating agents are critical to minimize side products like dehalogenated intermediates . Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating high-purity product (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for identifying fluorine substituents (δ -55 to -65 ppm for trifluoromethoxy groups; δ -110 to -120 ppm for aromatic fluorine) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] peak at m/z 242.05 for CHFO) .

- X-ray Crystallography : Resolves steric and electronic effects of substituents on the phenolic ring, particularly useful for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How do the electronic and steric effects of fluorine and trifluoromethoxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The trifluoromethoxy group (-OCF) is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. Fluorine at the 3- and 6-positions further polarizes the ring, directing NAS to the 2- or 4-positions. For example, substitution with methoxide (NaOMe) in DMF at 80°C yields 3,6-difluoro-4-methoxy-2-(trifluoromethoxy)phenol as the major product. Kinetic studies using HPLC can quantify regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, ionic strength). For example:

- Enzyme Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (K) under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl). Compare results with fluorogenic substrate assays to distinguish competitive vs. non-competitive inhibition .

- Control Experiments : Test analogs (e.g., 3-fluoro-6-nitro-2-(trifluoromethoxy)phenol) to isolate the contribution of specific substituents to activity .

Q. What strategies optimize the compound’s stability in aqueous media for long-term biochemical studies?

- Methodological Answer :

- pH Stabilization : The phenolic hydroxyl group (pKa ~8.5) is prone to deprotonation. Buffers like phosphate (pH 6.5–7.5) or citrate (pH 5.0–6.0) minimize degradation.

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves stability for >6 months at -20°C .

- Degradation Analysis : Monitor hydrolysis byproducts (e.g., 3,6-difluorocatechol) via LC-MS under accelerated aging conditions (40°C, 75% humidity) .

Comparative Analysis and Unique Properties

Q. How does this compound compare structurally and functionally to analogs like 4-fluoro-2-(trifluoromethoxy)phenol?

- Methodological Answer :

| Property | This compound | 4-Fluoro-2-(trifluoromethoxy)phenol |

|---|---|---|

| Solubility (HO) | 12 mg/mL (pH 7.0) | 8 mg/mL (pH 7.0) |

| LogP | 2.8 | 2.5 |

| Enzyme Inhibition (IC) | 1.2 µM (Aurora A kinase) | 3.5 µM (Aurora A kinase) |

| The additional fluorine at the 6-position enhances lipophilicity and steric hindrance, improving membrane permeability and target selectivity . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.